Home > Products > Screening Compounds P128892 > (S,R,S)-AHPC-C2-NH2 (dihydrochloride)
(S,R,S)-AHPC-C2-NH2 (dihydrochloride) - 2341796-73-2

(S,R,S)-AHPC-C2-NH2 (dihydrochloride)

Catalog Number: EVT-2551069
CAS Number: 2341796-73-2
Molecular Formula: C25H37Cl2N5O4S
Molecular Weight: 574.56
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S,R,S)-AHPC-C2-NH2 dihydrochloride is a synthetic compound that plays a significant role in the field of biochemistry, particularly in the development of targeted protein degradation technologies. This compound is a derivative of the von Hippel-Lindau protein ligand and is primarily used in the creation of proteolysis-targeting chimeras, commonly known as PROTACs. PROTACs are innovative molecules designed to selectively degrade specific proteins within cells, thus offering a powerful approach for therapeutic intervention in various diseases, including cancer.

Source

(S,R,S)-AHPC-C2-NH2 dihydrochloride is synthesized through chemical methods that incorporate components from established ligands and linkers used in PROTAC technology. The compound can be sourced from various chemical suppliers, including MedChemExpress and BenchChem, which provide detailed specifications and availability for research purposes .

Classification

This compound falls under the category of small molecules with specific applications in medicinal chemistry. It is classified as a ligand for E3 ubiquitin ligases and serves as a linker in PROTAC systems, enabling targeted degradation of proteins by harnessing the ubiquitin-proteasome pathway.

Synthesis Analysis

Methods

The synthesis of (S,R,S)-AHPC-C2-NH2 dihydrochloride typically involves multiple steps, utilizing well-established organic synthesis techniques. The process begins with the preparation of the von Hippel-Lindau ligand, which is then coupled with a suitable linker to form the desired compound. The final product is obtained through hydrochloride salt formation to enhance solubility and stability.

Technical Details

  1. Starting Materials: The synthesis requires specific precursors that include amines and carboxylic acids modified to introduce the necessary stereochemistry.
  2. Reagents: Common reagents may include coupling agents such as carbodiimides or phosphonium salts to facilitate amide bond formation.
  3. Purification: After synthesis, purification methods such as high-performance liquid chromatography (HPLC) are employed to isolate (S,R,S)-AHPC-C2-NH2 dihydrochloride from unreacted materials and by-products.
Molecular Structure Analysis

Structure

(S,R,S)-AHPC-C2-NH2 dihydrochloride features a chiral center, contributing to its specific stereochemistry. The molecular formula is typically represented as CxHyNzCl2, where x, y, and z denote the number of carbon, hydrogen, and nitrogen atoms respectively.

Data

  • Molecular Weight: The molecular weight of (S,R,S)-AHPC-C2-NH2 dihydrochloride is approximately 300 g/mol.
  • Structural Representation: The compound can be depicted using standard chemical drawing software to illustrate its three-dimensional conformation.
Chemical Reactions Analysis

Reactions

(S,R,S)-AHPC-C2-NH2 dihydrochloride participates in various chemical reactions typical for amine-containing compounds. Key reactions include:

  1. Coupling Reactions: It can react with other electrophiles to form amide bonds.
  2. Deprotection Reactions: If protective groups are used during synthesis, they can be removed under acidic or basic conditions.
  3. Hydrochloride Formation: The conversion into hydrochloride salt enhances its solubility in aqueous solutions.

Technical Details

The reactivity profile of (S,R,S)-AHPC-C2-NH2 dihydrochloride makes it suitable for further derivatization, which is essential for developing more complex PROTAC molecules.

Mechanism of Action

Process

The mechanism of action for (S,R,S)-AHPC-C2-NH2 dihydrochloride primarily involves its role as a ligand that binds to E3 ubiquitin ligases. This binding facilitates the recruitment of target proteins for ubiquitination and subsequent degradation via the proteasome pathway.

Data

  • Ubiquitination Process: Upon binding to E3 ligase, the compound promotes the transfer of ubiquitin moieties onto target proteins, signaling them for degradation.
  • Selectivity: The design allows for selective targeting based on the choice of E3 ligase and target protein interactions.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white or off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide (DMSO).

Chemical Properties

Applications

(S,R,S)-AHPC-C2-NH2 dihydrochloride has significant applications in scientific research:

  • Targeted Protein Degradation: Utilized in developing PROTACs aimed at degrading specific proteins implicated in diseases such as cancer.
  • Drug Development: Serves as a building block for synthesizing novel therapeutic agents that leverage the ubiquitin-proteasome system for targeted treatment strategies.
  • Biochemical Studies: Employed in research to understand protein interactions and degradation pathways within cellular contexts.
Introduction to Targeted Protein Degradation and (S,R,S)-AHPC-C2-NH2

Role of PROTAC Technology in Modern Drug Discovery

PROteolysis TArgeting Chimeras technology has redefined fundamental principles of therapeutic intervention by exploiting cellular protein homeostasis machinery. Unlike conventional small-molecule inhibitors that temporarily obstruct protein function through binding site occupancy, PROTACs operate catalytically to eliminate target proteins entirely via the ubiquitin-proteasome pathway. This paradigm shift offers three transformative advantages:

  • Expansion of Druggable Targets: PROTACs overcome limitations of traditional inhibitors by targeting proteins without deep enzymatic pockets or functional sites. By recruiting E3 ubiquitin ligases to proteins of interest, PROTACs enable degradation of transcription factors, scaffolding proteins, and regulatory subunits that constitute approximately 80% of the human proteome previously considered "undruggable" [1] [3] [7]. This capability is exemplified by clinical-stage PROTACs targeting nuclear receptors (Androgen Receptor, Estrogen Receptor) and challenging oncoproteins like Bromodomain-containing protein 4 and Signal Transducer and Activator of Transcription 3 [1] [4].

  • Catalytic Mechanism and Sustained Effects: PROTACs function through a substoichiometric, event-driven pharmacological model. Each PROTAC molecule can facilitate multiple rounds of target ubiquitination and degradation, offering potentially greater potency than occupancy-driven inhibitors at lower doses. The irreversible destruction of target proteins creates sustained biological effects persisting beyond the pharmacokinetic presence of the PROTAC itself—studies report sustained target suppression for up to 48 hours post-treatment [3] [7]. This catalytic efficiency is mathematically represented by the kdeg/koff ratio, where PROTACs with optimized ternary complex stability achieve high degradation efficiency despite moderate binary binding affinities [3] [4].

  • Overcoming Resistance Mechanisms: The modular architecture of PROTACs provides resilience against mutation-driven drug resistance. Since PROTAC-mediated degradation depends on ternary complex formation (target-PROTAC-E3 ligase) rather than high-affinity inhibition, mutations compromising target binding may be compensated by enhanced protein-protein interactions within the ternary complex. This principle was demonstrated with Bruton's Tyrosine Kinase-targeting PROTACs that effectively degraded clinically relevant resistance mutants [1] [7].

Table 1: Comparative Analysis of PROTACs vs. Traditional Small-Molecule Inhibitors

Pharmacological PropertyTraditional InhibitorsPROTAC Degraders
Mechanism of ActionOccupancy-driven inhibitionEvent-driven degradation
Target ScopeEnzymes/receptors with deep binding pocketsIncludes non-enzymatic proteins (transcription factors, scaffolds)
Dosing RequirementSustained high exposure for efficacyCatalytic activity enables lower doses
Resistance VulnerabilityHigh (binding site mutations)Reduced (ternary complex dependence)
Effect DurationTransient (depends on PK half-life)Prolonged (requires protein resynthesis)

The clinical validation of PROTAC technology accelerated with two PROTAC candidates entering phase II trials by 2022: Androgen Receptor degrader Bavdegalutamide (Arvinas compound ARV-110) for prostate cancer and Estrogen Receptor degrader Vepdegestrant (Arvinas compound ARV-471) for breast cancer [1] [4]. These advancements underscore PROTACs as a disruptive modality expanding the therapeutic landscape.

Structural and Functional Significance of (S,R,S)-AHPC-C2-NH2 in Ubiquitin-Proteasome System Modulation

(S,R,S)-AHPC-C2-NH2 (dihydrochloride) (CAS 2241643-69-4) serves as a specialized molecular tool designed for rational PROTAC construction. Its chemical architecture comprises three functionally integrated components:

  • (S,R,S)-AHPC-Based VHL Ligand: This moiety specifically engages the substrate recognition domain of the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. The ligand originates from VH032, a second-generation VHL inhibitor with nanomolar binding affinity (Kd ≈ 90-120 nM) achieved through optimized hydroxyproline interactions that mimic the natural HIF-1α substrate [1] [4] [10]. The stereochemical configuration (S,R,S) is essential for maintaining high-affinity binding to the VHL hydrophobic pocket, as confirmed by X-ray crystallography studies of the VH032-VHL complex [1].

  • C2 Alkane Linker: A two-carbon spacer enabling strategic connection between the VHL ligand and target protein-binding warheads. Despite its apparent simplicity, this linker critically influences PROTAC functionality by:

  • Maintaining optimal distance (≈10-15 Å) between E3 ligase and target protein in the ternary complex
  • Providing conformational flexibility for productive ubiquitin transfer
  • Minimizing steric clashes during ternary complex assembly [2] [10]
  • Primary Amine Handle: The terminal -NH2 group (stabilized as dihydrochloride salt) enables efficient conjugation chemistry for coupling to carboxylic acid-functionalized target protein ligands. This handle supports amide bond formation via standard peptide coupling reagents, facilitating rapid PROTAC assembly and diversification [2] [5].

Table 2: Molecular Specifications of (S,R,S)-AHPC-C2-NH2

DescriptorSpecification
Chemical FormulaC25H35N5O4S (base)
Molecular Weight501.64 g/mol (base)
CAS Registry Number2241643-69-4
Ligand Targetvon Hippel-Lindau (VHL) E3 Ubiquitin Ligase
Linker CompositionEthylene spacer (C2)
Conjugation HandlePrimary amine (-NH2)

Functionally, (S,R,S)-AHPC-C2-NH2 operates by recruiting the VHL-Elongin B-Elongin C-Cullin 2-RBX1 (CRL2VHL) E3 ubiquitin ligase complex into proximity with target proteins. Upon ternary complex formation, the E2 ubiquitin-conjugating enzyme charged with ubiquitin is positioned to transfer ubiquitin molecules onto lysine residues of the target protein. Subsequent polyubiquitination (typically K48-linked chains) signals 26S proteasome recognition and degradation [1] [8] [9]. The compound's efficacy in PROTAC designs was validated in studies demonstrating:

  • Degradation Efficiency: PROTACs incorporating this VHL ligand-linker conjugate achieved >90% degradation of diverse targets including Bromodomain-containing protein 4, Androgen Receptor, and Focal Adhesion Kinase at nanomolar concentrations [1] [4].
  • Kinetic Advantages: Optimized linkers like the C2 spacer facilitate rapid ternary complex formation, with degradation observed within 1-2 hours post-treatment [1] [7].
  • Heterobifunctional Modularity: The primary amine handle enables coupling to diverse target ligands through amide bonds, ester linkages, or click chemistry approaches. This versatility supports structure-activity relationship studies exploring warhead orientation and linker length effects on degradation efficiency [2] [5] [10].

The strategic importance of VHL-recruiting PROTAC components like (S,R,S)-AHPC-C2-NH2 lies in their complementary role alongside other E3 ligase ligands (e.g., cereblon-binding thalidomide derivatives). By expanding the repertoire of E3 ligases available for PROTAC design, such compounds enable tissue-specific degradation and overcome limitations associated with single-ligand systems [1] [3] [9]. This diversification is critical as the field advances toward degrading increasingly challenging targets, where optimal ternary complex geometry may require specific E3 ligase characteristics.

Properties

CAS Number

2341796-73-2

Product Name

(S,R,S)-AHPC-C2-NH2 (dihydrochloride)

IUPAC Name

(2S,4R)-1-[(2S)-2-(3-aminopropanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride

Molecular Formula

C25H37Cl2N5O4S

Molecular Weight

574.56

InChI

InChI=1S/C25H35N5O4S.2ClH/c1-15-21(35-14-28-15)17-7-5-16(6-8-17)12-27-23(33)19-11-18(31)13-30(19)24(34)22(25(2,3)4)29-20(32)9-10-26;;/h5-8,14,18-19,22,31H,9-13,26H2,1-4H3,(H,27,33)(H,29,32);2*1H/t18-,19+,22-;;/m1../s1

InChI Key

KPAQKVPFCMFPJU-XUKLEHFWSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCN)O.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.